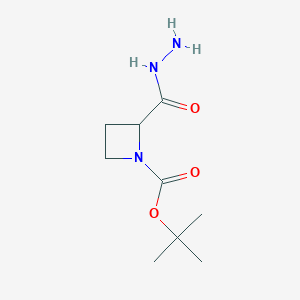![molecular formula C10H13LiN2O2S B2902624 Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate CAS No. 2060024-27-1](/img/structure/B2902624.png)
Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate” is a chemical compound with the CAS Number: 2060024-27-1 . It has a molecular weight of 232.23 . The IUPAC name for this compound is lithium 2-(2-((1-cyclopropylethyl)amino)thiazol-4-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2S.Li/c1-6(7-2-3-7)11-10-12-8(5-15-10)4-9(13)14;/h5-7H,2-4H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.23 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility are not available in the search results.Mecanismo De Acción
The exact mechanism of action of lithium in the treatment of mental health disorders is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine. Lithium also appears to have neuroprotective effects, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
Lithium has been found to have a wide range of biochemical and physiological effects in the body. It can affect the activity of various enzymes and proteins, alter the expression of certain genes, and regulate the levels of certain ions and neurotransmitters. Lithium has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lithium has several advantages as a research tool, including its ability to modulate neurotransmitter levels, its neuroprotective effects, and its potential therapeutic applications in mental health disorders. However, there are also limitations to its use in laboratory experiments, including its potential toxicity at high doses, its narrow therapeutic window, and the need for careful monitoring of blood levels.
Direcciones Futuras
There are several potential future directions for research on lithium, including the development of new lithium-based drugs with improved safety and efficacy profiles, the exploration of its potential applications in other neurological and psychiatric disorders, and the investigation of its mechanisms of action at the molecular and cellular levels. Additionally, there is a growing interest in the use of lithium in regenerative medicine and tissue engineering, where it has been shown to have potential applications in bone and cartilage regeneration.
Métodos De Síntesis
Lithium is primarily obtained through the process of mining and extraction from ores such as spodumene, lepidolite, and petalite. The element can also be produced through the process of electrolysis of lithium chloride and potassium chloride.
Aplicaciones Científicas De Investigación
Lithium has been extensively studied for its potential therapeutic applications in various mental health disorders, including bipolar disorder, depression, and schizophrenia. Research has shown that lithium can help stabilize mood, reduce suicidal tendencies, and improve cognitive function in patients with these conditions.
Propiedades
IUPAC Name |
lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.Li/c1-6(7-2-3-7)11-10-12-8(5-15-10)4-9(13)14;/h5-7H,2-4H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLVZVBPDCREHR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1CC1)NC2=NC(=CS2)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

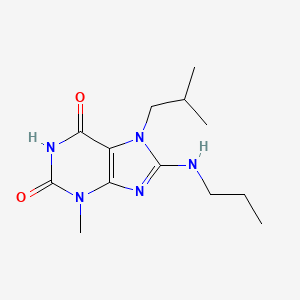
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2902543.png)
![(Z)-3-(4-fluorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2902545.png)
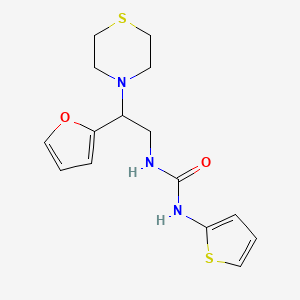
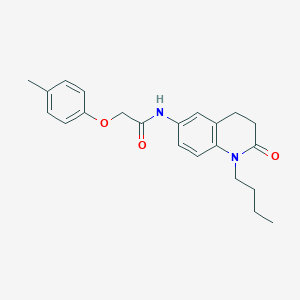
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2902549.png)
![3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2902550.png)
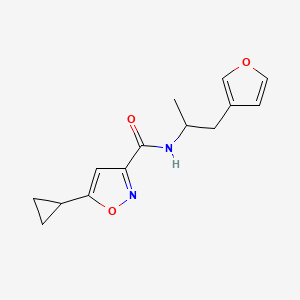
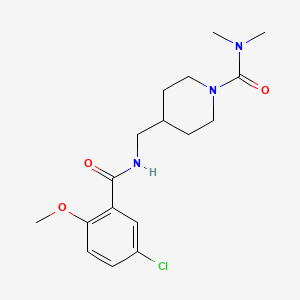
![N-[4-[(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2902557.png)


